InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3.
1-Bromo-2-(methylsulfinyl)benzene is an organic compound with the molecular formula CHBrOS. It features a bromine atom and a methylsulfinyl group attached to a benzene ring, specifically at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural characteristics and reactivity, which make it a valuable intermediate in various synthetic applications.
The compound can be synthesized from commercially available precursors, such as 2-bromobenzene and methylsulfide. Its synthesis has been documented in several scientific publications, highlighting various methods and reaction conditions used to obtain it with high purity and yield.
1-Bromo-2-(methylsulfinyl)benzene belongs to the class of organobromine compounds and is categorized as a sulfoxide due to the presence of the methylsulfinyl functional group. It is often used in organic synthesis and medicinal chemistry.
The synthesis of 1-bromo-2-(methylsulfinyl)benzene can be achieved through different methods, including:
The molecular structure of 1-bromo-2-(methylsulfinyl)benzene features a benzene ring with two substituents:
1-Bromo-2-(methylsulfinyl)benzene undergoes various chemical reactions, including:
These reactions are significant for creating derivatives that may exhibit different biological activities or serve as intermediates in further synthetic pathways.
The mechanism of action for reactions involving 1-bromo-2-(methylsulfinyl)benzene typically involves:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound and confirm its structure.
1-Bromo-2-(methylsulfinyl)benzene finds several applications in scientific research:
Retrosynthetic disconnection of 1-bromo-2-(methylsulfinyl)benzene (C₇H₇BrOS) reveals two logical precursors:
Key Considerations:
Ortho-bromination of thioanisole derivatives is complicated by the moderate directing ability of the methylthio group (-SCH₃), which favors ortho/para substitution but requires controlled conditions to avoid polybromination [6].
Table 1: Retrosynthetic Pathways for 1-Bromo-2-(methylsulfinyl)benzene
| Disconnection Site | Precursor | Key Transformation |
|---|---|---|
| S=O bond | 1-Bromo-2-(methylthio)benzene | Selective oxidation |
| C-S bond | 2-Bromobenzenethiol + CH₃I | Alkylation → Oxidation |
The sulfinyl group (-S(=O)CH₃) in the target compound exhibits dual electronic behavior:
In synthesis planning, bromination must precede sulfinyl group installation. Bromination of methylthio-substituted benzenes (e.g., thioanisole) occurs ortho to the sulfur due to the -SCH₃ group's moderate activating and ortho/para-directing effects [6] [7]. Subsequent oxidation to the sulfoxide then yields the target compound without perturbing the bromine regiochemistry.
The sulfinyl group’s tetrahedral sulfur atom confers chirality, necessitating stereoselective methods:
Critical Factor:
Solvent choice (e.g., toluene vs. water) dramatically impacts enantioselectivity due to hydrogen-bonding effects during peroxide activation .
Table 2: Enantioselective Oxidation Methods for Sulfides
| Catalyst System | Oxidant | Max ee (%) | Limitation |
|---|---|---|---|
| Ti(OⁱPr)₄/(R,R)-DET | TBHP | 95 | Moisture-sensitive |
| VO(acac)₂/Binol derivatives | H₂O₂ | 88 | Overoxidation to sulfone |
| Chiral Fe-salen complexes | mCPBA | 92 | Cost |
Controlled oxidation of 1-bromo-2-(methylthio)benzene is the most reliable route:
Key Challenge:
Bromine substituents increase substrate sensitivity to overoxidation due to electron withdrawal. Catalytic H₂O₂ systems mitigate this risk [6].
Synthesizing analogs with additional substituents requires strategic sequencing:
Case Example:
For 1-bromo-3-nitro-2-(methylsulfinyl)benzene:
- Nitrate meta to the sulfinyl group (yield: 75%)
- Brominate ortho to sulfinyl/meta to nitro (yield: 60%) .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1